molecular formula C12H11NO3 B183603 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid CAS No. 23485-68-9

3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid

Cat. No.: B183603
CAS No.: 23485-68-9
M. Wt: 217.22 g/mol
InChI Key: GFVIYHMHRMUSLA-UHFFFAOYSA-N
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Description

3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid is a heterocyclic compound with the molecular formula C12H11NO3. It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom, fused with a phenyl group and a propanoic acid moiety. This compound is known for its diverse applications in medicinal chemistry and organic synthesis due to its unique structural properties .

Mechanism of Action

Target of Action

The primary targets of 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid are currently unknown. This compound belongs to the oxazole class of compounds, which have been found to exhibit a wide spectrum of biological activities . .

Mode of Action

Oxazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and changes caused by this compound require further investigation.

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways of this compound. Oxazole derivatives have been found to impact a variety of biological pathways, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant pathways . The exact pathways affected by this compound would depend on its specific targets.

Pharmacokinetics

It has a molecular weight of 217.22100, a density of 1.243g/cm3, and a boiling point of 413ºC at 760mmHg . These properties could influence the compound’s bioavailability, but further studies are needed to confirm this.

Result of Action

Given the diverse biological activities of oxazole derivatives , this compound could potentially have a wide range of effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-1-phenylethanone with ethyl chloroacetate in the presence of a base to form the oxazole ring, followed by hydrolysis to yield the propanoic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a scaffold for the development of new pharmaceuticals targeting various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid
  • 3-(5-(4-Isobutylphenyl)-1,3-oxazol-2-yl)propanoic acid

Uniqueness

Compared to similar compounds, 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Its phenyl group enhances its stability and potential for diverse chemical modifications .

Properties

IUPAC Name

3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-12(15)7-6-11-13-8-10(16-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVIYHMHRMUSLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392694
Record name 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23485-68-9
Record name 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid
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